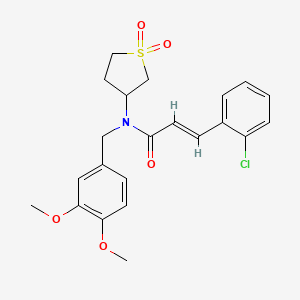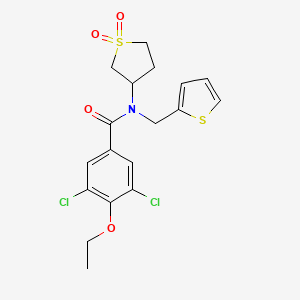![molecular formula C30H23N5O2S B12137364 (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 (5Z)-5-{[3-(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(3-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン は、ベンゾフラン、ピラゾール、チアゾール、トリアゾール部分のユニークな組み合わせを特徴とする複雑な有機分子です。
製法
合成経路と反応条件
(5Z)-5-{[3-(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(3-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン の合成は、一般的に多段階の有機反応を伴います。このプロセスは、ベンゾフランとピラゾールの中間体の調製から始まり、特定の条件下でそれらをカップリングして目的の生成物を形成します。反応条件には、通常、高い収率と純度を確保するために、触媒、溶媒、および制御された温度の使用が含まれます。
工業的製造方法
工業的な設定では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、品質を維持しながら生産規模を拡大するために、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反応の分析
反応の種類
(5Z)-5-{[3-(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(3-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実施できます。
置換: 求核置換反応は、水素化ナトリウムまたはジイソプロピルアミドなどの試薬によって促進される、分子の特定の部位で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: パラジウムを担持した炭素を触媒とした水素ガス。
置換: ジメチルスルホキシドなどの非プロトン性溶媒中の水素化ナトリウム。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元は完全に飽和した類似体をもたらす可能性があります。
科学研究への応用
(5Z)-5-{[3-(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(3-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん活性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について検討されています。
産業: 伝導率や蛍光などの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
(5Z)-5-{[3-(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(3-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究対象の生物系によって異なります。
類似化合物の比較
類似化合物
酢酸エチル: さまざまな有機合成で使用されるより単純な化合物.
酸化チタン: 材料科学における異なる酸化状態と用途を持つ化合物.
独自性
(5Z)-5-{[3-(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(3-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: は、複数の官能基と複素環を組み合わせた複雑な構造により際立っています。この複雑さは、さまざまな化学修飾と用途を可能にし、研究と産業において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Titanium oxides: Compounds with different oxidation states and applications in materials science.
Uniqueness
(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: stands out due to its complex structure, which combines multiple functional groups and heterocycles. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C30H23N5O2S |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H23N5O2S/c1-18-7-6-8-21(13-18)28-31-30-35(33-28)29(36)26(38-30)16-23-17-34(24-9-4-3-5-10-24)32-27(23)20-11-12-25-22(15-20)14-19(2)37-25/h3-13,15-17,19H,14H2,1-2H3/b26-16- |
InChIキー |
CZWXAVFBQLBSIZ-QQXSKIMKSA-N |
異性体SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CC(=C6)C)S4)C7=CC=CC=C7 |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=N5)C6=CC=CC(=C6)C)S4)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12137292.png)
![N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137293.png)
![(5Z)-2-(4-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137294.png)
![5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137299.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137300.png)
![1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12137305.png)
![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)


![ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B12137334.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137337.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137343.png)

![N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B12137362.png)
